Mecoprop

Description

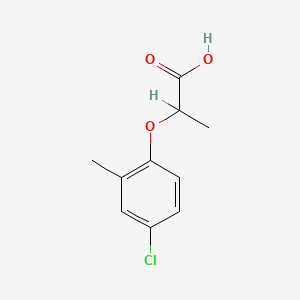

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3, Array | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024194 | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cm³ | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Solid | |

CAS No. |

93-65-2, 7085-19-0 | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECOPROP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-95 °C, MP: 93-94 °C, 94 °C | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Mecoprop (MCPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (MCPP) is a selective, post-emergent herbicide belonging to the phenoxyacetic acid group of chemicals.[1] It is widely utilized in agriculture and turf management for the control of broadleaf weeds.[2] MCPP functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its mechanism of action, with a focus on providing detailed technical information for a scientific audience.

Chemical and Physical Properties

This compound is a white to light brown crystalline solid at room temperature.[3] It is an odorless compound that is stable under normal storage conditions.[3][4] The following tables summarize the key physicochemical properties of this compound.

Table 1: General Chemical Properties of this compound (MCPP)

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [5] |

| Common Names | This compound, MCPP, Methylchlorophenoxypropionic acid | [5] |

| CAS Number | 93-65-2 | [5] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [4] |

| Molecular Weight | 214.64 g/mol | [4] |

Table 2: Physicochemical Data of this compound (MCPP)

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 94-95 °C | N/A | [5] |

| Boiling Point | Decomposes before boiling | N/A | [5] |

| Water Solubility | 900 mg/L | 20 | [5] |

| pKa | 3.78 | N/A | [4] |

| Vapor Pressure | 1.6 mPa | 20 | |

| log Kow (Octanol-Water Partition Coefficient) | 3.13 | N/A | [4] |

Molecular Structure and Stereochemistry

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, also known as this compound-P.[5][6]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[7][8]

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Boiling Point (OECD Test Guideline 103)

For substances that do not decompose at their boiling point, this guideline provides several methods.[9] Since this compound decomposes before boiling, this test is not applicable in its standard form. The decomposition temperature is typically reported instead.

Water Solubility (OECD Test Guideline 105)

This guideline details two primary methods for determining the water solubility of a substance.[3][10]

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

Column Elution Method: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Dissociation Constant (pKa) in Water (OECD Test Guideline 112)

This guideline describes methods for determining the dissociation constant of a substance in an aqueous solution.[11][12]

-

Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.

-

Spectrophotometric Method: This method is suitable for substances where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at different known pH values is measured, and the pKa is calculated from the change in absorbance.

-

Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of its concentration. The pKa can be determined from the change in conductivity upon dissociation.

Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.[4][13]

-

Dynamic Method (Isoteniscope): The substance is heated in a closed system, and the temperature at which the vapor pressure equals a known external pressure is determined.

-

Static Method: The substance is placed in a closed container at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.

-

Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. The vapor pressure is calculated from this data.

Mechanism of Action: Synthetic Auxin

This compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf plants, MCPP disrupts normal hormonal balance, leading to uncontrolled cell division and elongation, stem curling, and ultimately, plant death. This selective action is due to differences in translocation and metabolism of the herbicide between susceptible and resistant plant species.

The molecular mechanism of auxin action, and thus that of synthetic auxins like MCPP, involves the SCF-TIR1/AFB ubiquitin-ligase complex.

Synthesis and Analysis

General Synthesis Pathway

The industrial synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative.

Analytical Methods for Enantiomeric Separation

As the herbicidal activity of this compound is enantiomer-specific, methods for separating and quantifying the (R) and (S) enantiomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique.

Conclusion

This technical guide has provided a detailed examination of the chemical properties and structure of this compound (MCPP). The tabulated physicochemical data, standardized experimental protocols, and visualizations of its stereochemistry, mechanism of action, and synthesis offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for its safe handling, effective use, and the development of new, more selective and environmentally benign herbicides.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. books.google.cn [books.google.cn]

- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 5. chiraltech.com [chiraltech.com]

- 6. library.canberra.edu.au [library.canberra.edu.au]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis and Industrial Manufacturing of Mecoprop

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and industrial manufacturing of Mecoprop, a selective phenoxy herbicide. It details the chemical synthesis pathways, including the prevalent industrial method and an alternative phase-transfer catalysis route. The guide elaborates on the critical process of chiral resolution to isolate the herbicidally active (R)-(+)-enantiomer, this compound-P, with a focus on diastereomeric crystallization. Furthermore, it elucidates the molecular mechanism of this compound's herbicidal action through the auxin signaling pathway in plants. Quantitative data, detailed experimental protocols, and process diagrams are presented to offer a thorough resource for professionals in chemical research and development.

Introduction

This compound, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used post-emergence herbicide for the control of broadleaf weeds in turf and cereal crops.[1][2] Its herbicidal activity is primarily attributed to one of its stereoisomers, the (R)-(+)-enantiomer, known as this compound-P.[3] This guide delves into the technical aspects of this compound's synthesis and industrial production, providing valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.

Chemical Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative. Two primary methods are highlighted here: the traditional alkaline condensation and a more recent approach using phase-transfer catalysis.

Traditional Alkaline Condensation

The conventional industrial synthesis of racemic this compound involves the condensation of 4-chloro-o-cresol with a chloroalkanoic acid, such as 2-chloropropionic acid, in a strongly alkaline medium.

Reaction Scheme:

Experimental Protocol:

-

Reaction: 4-chloro-o-cresol is reacted with 2-chloropropionic acid in the presence of a strong base, typically sodium hydroxide, at an elevated temperature.

-

Neutralization and Extraction: After the condensation reaction, the mixture is neutralized. Unreacted 4-chloro-o-cresol is removed by extraction with an organic solvent.

-

Acidification and Precipitation: The aqueous phase, containing the sodium salt of this compound, is then acidified with a mineral acid (e.g., HCl or H2SO4). This causes the this compound acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated this compound is isolated by filtration and can be further purified by recrystallization.

Phase-Transfer Catalysis for this compound Ester Synthesis

A study on the synthesis of this compound ester highlights a method utilizing solid-liquid phase-transfer catalysis (PTC), which can be a precursor to this compound.[4] This method offers high conversion and selectivity under milder conditions.[4]

Experimental Protocol:

-

Reactants and Catalyst: 4-Chloro-2-methyl phenol (B47542) (CMP) and ethyl-2-chloro propionate (B1217596) (ECP) are used as reactants.[4] Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, and potassium carbonate (K2CO3) is used as the base.[4]

-

Reaction Conditions: The reaction is carried out in a suitable organic solvent.

-

Work-up: At the end of the reaction, the solid salts (KHCO3, unreacted K2CO3, and KBr) are removed by filtration.[4] The filtrate is then washed with a dilute NaOH solution.[4]

-

Product Isolation: The organic solvent is distilled off to obtain the pure this compound ester.[4]

Quantitative Data for this compound Ester Synthesis:

| Parameter | Value | Reference |

| Conversion | >95% | [4] |

| Selectivity | 100% | [4] |

Industrial Manufacturing and Purification

The large-scale production of this compound involves robust processes to ensure high yield and purity.

Industrial Manufacturing Workflow:

Caption: A simplified workflow for the industrial manufacturing of racemic this compound.

Industrial purification often involves a series of extraction and precipitation steps to remove unreacted starting materials and by-products. The final purity of the technical-grade this compound is a critical quality parameter.

Chiral Resolution of this compound-P

The herbicidal activity of this compound resides in the (R)-(+)-enantiomer, this compound-P.[3] Therefore, the resolution of the racemic mixture is a crucial step in the manufacturing of more effective and environmentally friendly formulations.

Diastereomeric Salt Crystallization

The most common industrial method for chiral resolution is the formation of diastereomeric salts.[5] This involves reacting the racemic this compound with a chiral resolving agent, typically a chiral amine, to form two diastereomeric salts with different solubilities.

Experimental Protocol:

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent (e.g., a specific chiral amine) is added to form diastereomeric salts.

-

Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out.

-

Isolation: The crystallized diastereomer is separated by filtration.

-

Liberation of Enantiomer: The isolated diastereomeric salt is then treated with an acid to liberate the desired enantiomer (this compound-P).

The choice of resolving agent and solvent system is critical for achieving high enantiomeric excess and yield. While specific industrial resolving agents for this compound are often proprietary, the principle relies on the differential physical properties of the diastereomers.[5]

Mechanism of Action: Auxin Signaling Pathway

This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[6] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of susceptible broadleaf plants.[6] This action is mediated through the canonical auxin signaling pathway.

Auxin Signaling Pathway Diagram:

Caption: The canonical auxin signaling pathway activated by this compound.

Pathway Description:

-

Perception: this compound, acting as an auxin mimic, enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[7][8]

-

Co-receptor Complex Formation: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[7]

-

Ubiquitination and Degradation: The SCF complex ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[7][8]

-

De-repression of ARFs: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors.[8]

-

Gene Expression: The now-active ARFs bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in cell growth and division.[8]

-

Phenotypic Effect: The overexpression of these genes results in the characteristic uncontrolled and disorganized growth that ultimately kills the susceptible plant.

Conclusion

The synthesis and industrial manufacturing of this compound are well-established processes that have evolved to improve efficiency, yield, and stereoselectivity. The traditional alkaline condensation method remains a cornerstone of production, while newer techniques like phase-transfer catalysis offer potential advantages. The chiral resolution to produce the active enantiomer, this compound-P, is a critical step for developing more potent and environmentally benign herbicides. A thorough understanding of the underlying chemistry and the biological mode of action through the auxin signaling pathway is essential for the continued development and responsible use of this important herbicide. This guide provides a foundational technical overview to aid researchers and professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chiraltech.com [chiraltech.com]

- 4. researchgate.net [researchgate.net]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Mecoprop enantiomers (R-Mecoprop and S-Mecoprop)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mecoprop (B166265), a chiral phenoxy herbicide, with a specific focus on its stereoisomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. Commercially available as a racemic mixture, the biological activity and environmental fate of this compound are highly dependent on its stereochemistry. This document details its mechanism of action, differential bioactivity, environmental behavior, and the analytical methodologies required for its enantioselective analysis.

Introduction to this compound and Chirality

This compound, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in turf and cereal crops.[1][2] Its structure contains a chiral center, resulting in two non-superimposable mirror-image isomers called enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[1]

While these enantiomers possess identical physicochemical properties in a non-chiral environment, they exhibit significant differences in biological systems. The herbicidal activity of this compound is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as this compound-P.[3][4][5] The (S)-enantiomer is considered biologically inactive.[6] This enantioselectivity has driven the development of enantiomerically pure or enriched formulations of this compound-P to reduce the environmental load of the inactive isomer and improve application efficiency.

Physicochemical Properties

The fundamental physicochemical properties of this compound are consistent between its enantiomeric forms. The data presented below pertains to the racemic mixture, but properties such as molar mass, pKa, and solubility are identical for both (R)- and (S)-Mecoprop.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |

| Molar Mass | 214.65 g/mol | [1][5][6] |

| Appearance | Colorless to brown crystalline solid | [7] |

| Melting Point | 94 - 95 °C | [1][2] |

| Water Solubility | 880 - 900 mg/L (at 20-25 °C) | [1][2][7] |

| pKa | 3.1 (Acid dissociation constant) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.26 (at pH 7) | [3] |

Mechanism of Action: A Synthetic Auxin

This compound exerts its herbicidal effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][8] It primarily acts on the nuclear auxin signaling pathway, which controls gene expression related to plant growth and development. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[9][10]

The binding of (R)-Mecoprop to the TIR1/AFB receptor initiates a cascade of events leading to uncontrolled cell division and plant death. Studies have shown that this compound exhibits significant binding affinity to the TIR1 receptor, which is central to this process.[11]

Signaling Pathway Diagram

Differential Biological Activity and Toxicity

The stereochemistry of this compound is the determining factor in its biological activity. The spatial arrangement of the atoms in the (R)-enantiomer allows it to bind effectively to the auxin receptor, while the (S)-enantiomer does not fit correctly and is therefore inactive as a herbicide.

| Enantiomer | Herbicidal Activity | Acute Oral LD₅₀ (Rat) | Reference(s) |

| (R)-Mecoprop (this compound-P) | Biologically active | Data for racemate is used as a proxy. | [3][4] |

| (S)-Mecoprop | Biologically inactive | Not available (considered non-toxic in this context) | [6] |

| Racemic this compound | Active due to the (R)-enantiomer content | 930 - 1210 mg/kg | [12] |

Ecotoxicity of Racemic this compound:

| Organism | Endpoint | Value | Reference(s) |

| Bobwhite Quail | Oral LD₅₀ | 700 mg/kg | [12] |

| Mallard Duck | LC₅₀ (5-day dietary) | >5620 ppm | [12] |

| Rainbow Trout | LC₅₀ (96-hour) | 124 mg/L | [12] |

| Bluegill Sunfish | LC₅₀ (96-hour) | >100 mg/L | [12] |

Environmental Fate and Biodegradation

The environmental persistence of this compound is influenced by microbial degradation, which can also be enantioselective. The half-life (DT₅₀) of this compound in soil is typically in the range of several days to a few weeks, indicating it is readily biodegradable.[13][14] However, the degradation rates of the individual enantiomers can differ depending on the specific microbial populations and environmental conditions.

For example, the bacterium Alcaligenes denitrificans has been shown to exclusively degrade the active (R)-enantiomer, leaving the (S)-enantiomer untouched.[15] Conversely, other microbial communities may preferentially degrade the (S)-enantiomer. This differential degradation can lead to shifts in the enantiomeric ratio (ER) in soil and groundwater, a phenomenon that is used to assess the natural attenuation of the herbicide.

| Parameter | Value | Conditions | Reference(s) |

| DT₅₀ (this compound-P) | ~12 days | Topsoil (<30 cm depth) | |

| DT₅₀ (this compound-P) | >84 days | Subsoil (70-80 cm depth) | |

| Photodegradation Half-life (MCPP Acid) | 83 days | Artificial light, aqueous solution | [14] |

| Mobility in Soil | High | Considered to have leaching potential | [14] |

Experimental Protocols

The analysis of this compound enantiomers requires chiral separation techniques to distinguish and quantify each isomer independently. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach.

Representative Protocol: Chiral HPLC-DAD Analysis

This protocol provides a representative method for the enantioselective analysis of this compound in aqueous samples.

1. Sample Preparation:

-

Collect the aqueous sample (e.g., soil solution, groundwater).

-

Centrifuge the sample to remove suspended solids.

-

Filter the supernatant through a 0.45 µm filter directly into an HPLC vial. For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be required.

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Chiral Column: A polysaccharide-based CSP, such as Chiracel OJ-RH (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of Acetonitrile:Methanol:Water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to pH 4 with a suitable acid (e.g., formic or phosphoric acid).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C (optimization may be required).

-

Detection: Diode Array Detector set at 230 nm and 280 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

Prepare calibration standards of racemic this compound and, if available, the individual pure enantiomers in the mobile phase.

-

Generate a calibration curve by plotting peak area against concentration for each enantiomer.

-

Calculate the concentration of (R)- and (S)-Mecoprop in the samples based on the calibration curve.

Experimental Workflow Diagram

Principle of Enantiomer Resolution

For preparative purposes, racemic mixtures can be separated into individual enantiomers through a process called chemical resolution. This typically involves reacting the racemic acid (this compound) with a single, pure enantiomer of a chiral base. This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[16] After separation, the pure enantiomer of this compound is recovered by removing the chiral base.

Conclusion

A thorough understanding of the stereochemistry of this compound is critical for its effective and environmentally responsible use. The biological activity resides in the (R)-enantiomer, which functions as a synthetic auxin by targeting the TIR1/AFB signaling pathway. The (S)-enantiomer is inactive. This enantioselectivity extends to its environmental fate, where microbial communities can degrade the enantiomers at different rates. Consequently, accurate assessment of this compound in environmental or biological systems necessitates the use of chiral analytical methods, such as HPLC with a chiral stationary phase, to resolve and quantify the individual (R)- and (S)-enantiomers. This technical guide provides the foundational knowledge for researchers and professionals working with this important chiral herbicide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. This compound (Ref: RD 4593) [sitem.herts.ac.uk]

- 4. This compound-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 5. This compound-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 13. cdn.who.int [cdn.who.int]

- 14. beyondpesticides.org [beyondpesticides.org]

- 15. researchgate.net [researchgate.net]

- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

The Herbicidal Activity of Mecoprop-P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P, the (R)-(+)-enantiomer of this compound, is a selective and systemic post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][3][4] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and plant death.[3][4] This technical guide provides an in-depth analysis of the herbicidal activity of this compound-P, including its molecular mechanism of action, downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Synthetic Auxin Mimicry

This compound-P exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[1][3][4] In susceptible dicotyledonous plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing auxin response factors (ARFs) and activating the expression of auxin-responsive genes.[3] The sustained and unregulated activation of these genes results in a series of phytotoxic effects.

Signaling Pathway

The binding of this compound-P to the TIR1/AFB co-receptor complex triggers a series of downstream events, culminating in widespread physiological disruption. A key consequence is the overproduction of ethylene (B1197577), a plant hormone associated with stress and senescence.[1][5][6] This is primarily achieved through the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[1][5][6] The excessive ethylene, in turn, can stimulate the production of abscisic acid (ABA), another plant hormone involved in stress responses, leading to stomatal closure, inhibition of photosynthesis, and ultimately, senescence and cell death.[3][6]

Quantitative Efficacy Data

The herbicidal efficacy of this compound-P varies depending on the target weed species, its growth stage, and environmental conditions. The following tables summarize available quantitative data on the susceptibility of various weed species to this compound-P.

Table 1: ED50 Values of this compound-P for Various Weed Species

| Weed Species | Common Name | ED50 (g a.i./ha) | Growth Stage | Reference |

| Stellaria media | Common Chickweed | ~0.0015 (for a susceptible biotype to sulfonylureas, for comparison) | Seedling | [7] |

| Cirsium arvense | Canada Thistle | 0.75 (GR50, kg a.e./ha) | Actively growing | [8] |

Note: ED50 (Effective Dose, 50%) is the dose of herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth.

Table 2: Susceptibility of Common Lawn Weeds to this compound-P

| Weed Species | Common Name | Susceptibility |

| Stellaria media | Common Chickweed | Susceptible |

| Cerastium vulgatum | Mouse-ear Chickweed | Susceptible |

| Trifolium spp. | Clover | Susceptible |

| Plantago spp. | Plantain | Susceptible |

| Ranunculus spp. | Buttercup | Moderately Susceptible |

| Medicago lupulina | Black Medic | Moderately Susceptible |

| Glechoma hederacea | Creeping Charlie | Moderately Susceptible |

Data compiled from product labels and technical sheets.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the herbicidal activity of this compound-P.

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-response relationship of a target weed species to this compound-P and to calculate metrics such as ED50 or GR50.

Materials and Equipment:

-

Seeds of the target weed species and a susceptible control species.

-

Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

-

Controlled environment growth chamber or greenhouse.

-

Analytical grade this compound-P standard.

-

Appropriate solvents and adjuvants for herbicide formulation.

-

Track sprayer or precision laboratory sprayer.

-

Drying oven.

-

Analytical balance.

Procedure:

-

Plant Propagation: Sow seeds of the target and control species in pots and grow them in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

-

Herbicide Preparation: Prepare a stock solution of this compound-P in a suitable solvent. From this stock, create a series of dilutions to achieve a range of application rates that are expected to cause between 0% and 100% growth inhibition. Include a control treatment with no herbicide.

-

Herbicide Application: At a specified growth stage of the plants (e.g., 2-4 true leaves), apply the different herbicide doses using a track sprayer calibrated to deliver a consistent volume of spray solution per unit area.

-

Post-Treatment Growth: Return the treated plants to the controlled environment and water as needed.

-

Data Collection: After a predetermined period (e.g., 14-21 days), visually assess phytotoxicity on a scale of 0 (no effect) to 100 (complete death). Harvest the above-ground biomass from each pot, dry it in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 48 hours), and record the dry weight.

-

Data Analysis: Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to estimate the ED50 or GR50 value.[10]

Absorption and Translocation Study

This protocol uses a radiolabeled form of this compound-P (e.g., ¹⁴C-Mecoprop-P) to quantify its uptake and movement within the plant.

Materials and Equipment:

-

¹⁴C-labeled this compound-P.

-

Plants of the target species grown as described in 3.1.

-

Microsyringe.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Biological oxidizer.

-

Phosphor imager and imaging plates (for visualization).

Procedure:

-

Plant Treatment: Apply a small, known amount of ¹⁴C-Mecoprop-P solution to a specific location on a mature leaf of the target plant using a microsyringe.

-

Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours).

-

Leaf Washing: At each harvest, carefully wash the treated leaf with a mild solvent (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The wash solution is collected in a scintillation vial.

-

Plant Sectioning: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantification of Radioactivity:

-

Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter.

-

Combust the different plant sections in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

-

-

Data Analysis: Calculate the amount of absorbed ¹⁴C-Mecoprop-P as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

-

Visualization (Optional): Press the harvested plants and expose them to a phosphor imaging plate to create an autoradiograph, which visually shows the distribution of the radiolabel within the plant.

Metabolism Study

This protocol aims to identify and quantify the metabolites of this compound-P in a plant species.

Materials and Equipment:

-

Radiolabeled or non-labeled this compound-P.

-

Plants of the target species.

-

Homogenizer.

-

Solvents for extraction (e.g., acetone, methanol, acetonitrile).

-

Solid-phase extraction (SPE) cartridges for cleanup.

-

High-performance liquid chromatography (HPLC) system with a radiodetector (if using radiolabeled herbicide) and/or a mass spectrometer (LC-MS).

-

Analytical standards of potential metabolites (if available).

Procedure:

-

Plant Treatment and Harvest: Treat plants with this compound-P as described in the previous protocols and harvest them at different time points.

-

Extraction: Homogenize the plant tissue in a suitable extraction solvent.

-

Cleanup: Centrifuge the homogenate and pass the supernatant through an SPE cartridge to remove interfering plant compounds.

-

Analysis:

-

Inject the cleaned-up extract into an HPLC system.

-

If using ¹⁴C-Mecoprop-P, a radiodetector will identify peaks corresponding to the parent compound and its metabolites.

-

For structural elucidation and quantification, an LC-MS system is used. The parent this compound-P and its metabolites are identified based on their retention times and mass spectra.

-

-

Data Analysis: Quantify the amount of this compound-P and each metabolite at different time points to determine the rate and pathway of metabolism.

Biochemical Basis of Selectivity

The selectivity of this compound-P, with its high efficacy on broadleaf weeds and relative safety on grasses, is primarily attributed to differential metabolism. Grasses, such as wheat and barley, possess a greater capacity to rapidly metabolize this compound-P into non-phytotoxic compounds. This detoxification is often mediated by cytochrome P450 monooxygenases (P450s), a large family of enzymes involved in the metabolism of various endogenous and exogenous compounds, including herbicides.[11][12][13] Specific P450 enzymes in tolerant grass species can hydroxylate the aromatic ring or demethylate the phenoxy side chain of this compound-P, initiating its detoxification. These modified forms can then be further conjugated with sugars or other molecules, effectively sequestering them and preventing them from reaching their target site. In contrast, susceptible broadleaf weeds metabolize this compound-P much more slowly, allowing the active herbicide to accumulate to phytotoxic levels. Other factors, such as differences in herbicide uptake, translocation, and the presence of protective tissues like the schlerenchyma around the vascular bundles in grasses, may also contribute to selectivity.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Auxin-induced Ethylene Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethylene Induction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. ojcompagnie.com [ojcompagnie.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

An In-depth Technical Guide to the Toxicological Profile of Mecoprop and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecoprop (B166265), a member of the chlorophenoxy acid family of herbicides, is widely used for the post-emergence control of broadleaf weeds.[1] Its herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as this compound-P.[2][3] Given its extensive use in agriculture and residential settings, a thorough understanding of its toxicological profile is imperative for assessing human health and environmental risks. This technical guide provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects of this compound and its principal metabolite, 4-chloro-2-methylphenol (B52076) (PCOC). The document summarizes key quantitative data in tabular form, details common experimental protocols, and presents logical workflows and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicological impact of a xenobiotic is fundamentally governed by its ADME profile. This compound is readily absorbed by mammals through oral, dermal, and inhalation routes.[4][5]

-

Absorption and Distribution: Following oral administration, this compound is rapidly absorbed and distributed systemically.[6] Studies indicate that it does not significantly accumulate in tissues, although some residues have been observed in adipose tissue after several days.[6]

-

Metabolism: this compound undergoes limited metabolism in mammals.[6] A significant portion of the administered dose is excreted unchanged.[6][7] The primary metabolic pathway involves the hydroxylation of the aromatic ring and cleavage of the ether bond, leading to the formation of its main metabolite, 4-chloro-2-methylphenol (PCOC) .[8]

-

Excretion: Elimination of this compound and its metabolites is relatively rapid, occurring primarily through urine.[6][7] Approximately 90% of a dose is excreted within 48 hours, with urinary excretion accounting for the vast majority.[6]

Toxicological Profile of this compound

The U.S. Environmental Protection Agency (EPA) has classified this compound as a toxicity class III agent, indicating it is slightly toxic.[1][2][7]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes.[7] It is, however, a severe eye irritant and can cause skin irritation.[4][9]

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 930 - 1210 mg/kg | [7] |

| LD50 | Rat | Oral | 558 - 625 mg/kg | [4][10] |

| LD50 | Mouse | Oral | 650 mg/kg | [7] |

| LD50 | Rat | Dermal | >4000 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 900 mg/kg | [11] |

| LC50 (4h) | Rat | Inhalation | >12.5 mg/L | [7] |

| LD50 | Bobwhite Quail | Oral | 700 mg/kg | [4] |

| LC50 (96h) | Rainbow Trout | Aquatic | 124 ppm | [4] |

| LC50 (96h) | Bluegill Sunfish | Aquatic | >100 ppm |[7] |

Sub-chronic and Chronic Toxicity

Repeated exposure to this compound has been shown to primarily affect the kidneys and liver.[12]

-

Sub-chronic Effects: In a 90-day study in rats, doses of 9 and 27 mg/kg/day resulted in kidney effects. The No Observable Effect Level (NOEL) was determined to be 3 mg/kg/day.[4]

-

Chronic Effects: Long-term dietary studies in rats identified effects such as decreased relative kidney weight and increased relative liver weight.[12] A 2-year study in rats established a NOAEL of 1 mg/kg body weight based on kidney effects.[12]

Table 2: Sub-chronic and Chronic Toxicity NOAELs for this compound

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|

| 90-Day | Rat | 3 mg/kg/day | 9 mg/kg/day | Kidney effects | [4] |

| 7-Week | Rat | 36 mg/kg/day | >36 mg/kg/day | No effects observed at highest dose | [9] |

| 1-Year | Dog | 1 mg/kg/day | - | Depressed body weight gain, kidney effects | [12] |

| 2-Year | Rat | 1 mg/kg/day | - | Decreased relative kidney weight |[12] |

Genotoxicity and Mutagenicity

The genotoxic potential of this compound appears to be dose-dependent. While mutagenicity tests in bacterial systems have been negative, some mammalian studies indicate potential for chromosomal damage at high doses.[4] A dose-dependent increase in sister chromatid exchange was observed in Chinese hamsters following single oral doses of 470 and 3,800 mg/kg.[4][7]

Carcinogenicity

Reproductive and Developmental Toxicity

This compound has demonstrated developmental toxicity in rats at moderate to high doses.[7]

-

In a rat developmental study, oral doses of 125 mg/kg/day from gestation days 6 to 15 led to increased intrauterine deaths, decreased fetal body length, and delayed bone formation.[4][7]

-

Another study in rats using this compound-p (the active isomer) identified a developmental NOAEL of 50 mg/kg/day and a LOAEL of 100 mg/kg/day, based on an increased incidence of rudimentary cervical ribs.[9]

-

This compound was not found to be teratogenic in rabbits.[7]

-

Some studies in mice exposed to a commercial herbicide mixture containing this compound showed reduced litter size, associated with a decrease in embryo implantation sites at low, environmentally relevant doses.[13][15]

Toxicological Profile of Metabolites: 4-Chloro-2-methylphenol (PCOC)

The primary metabolite of this compound is 4-chloro-2-methylphenol (PCOC).[16] PCOC is considered corrosive and toxic upon inhalation.[16][17] It is very toxic to aquatic organisms.[16] In repeated dose toxicity screening tests, the NOAEL was 200 mg/kg, with the LOAEL at 800 mg/kg showing slight liver toxicity and decreased hemoglobin concentration.[16]

Table 3: Toxicity of 4-Chloro-2-methylphenol (PCOC)

| Test Type | Species | Value | Effects | Reference |

|---|---|---|---|---|

| Acute Toxicity | Aquatic Organisms | LC50 (96h) Fish: 2.3-6.6 mg/L; EC50 (48h) Daphnia: 0.29-1.0 mg/L | Very toxic | [16] |

| Repeated Dose | Rat | NOAEL: 200 mg/kg; LOAEL: 800 mg/kg | Slight liver toxicity, decreased hemoglobin | [16] |

| Skin/Eye | - | - | Corrosive | [16][18] |

| Inhalation | - | - | Toxic |[16][17][19] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The methodologies cited in the reviewed literature are generally consistent with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Developmental Toxicity Study (based on OECD Guideline 414)

This protocol outlines the general methodology used to assess the potential of a substance to cause adverse effects on embryonic and fetal development.

-

Test Animals: Typically, pregnant rats (e.g., Wistar strain) or rabbits are used.[9] Animals are mated, and the day of sperm detection is designated as gestation day (GD) 0.

-

Dose Administration: At least three dose levels of the test substance (e.g., this compound-p) and a concurrent control group are used.[9] The substance is administered daily by gavage, typically from GD 6 through 15 for rats.[4][7][9] The vehicle used for the control group should be the same as for the test substance (e.g., 0.5% carboxymethyl cellulose).[9]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.

-

Terminal Examination: On GD 20 (one day prior to expected parturition for rats), dams are humanely euthanized.[9] The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

-

Fetal Examinations: Live fetuses are weighed, and their crown-rump length is measured.[4][15] Each fetus is examined for external malformations. A subset of each litter is then examined for skeletal abnormalities (e.g., using Alizarin Red S staining) and visceral abnormalities.

-

Data Analysis: Statistical analyses are performed to compare treated groups with the control group for both maternal and fetal endpoints to determine NOAELs and LOAELs for maternal and developmental toxicity.[9]

Herbicidal Mode of Action

This compound is a synthetic auxin herbicide, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA).[7][13] It is absorbed by the leaves and translocated to the roots.[7] This mimicry leads to uncontrolled, disorganized cell division and growth, ultimately causing the death of susceptible broadleaf plants.[2] This mode of action is specific to plants and is not the basis for its toxicity in mammals.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. ICSC 0055 - this compound [chemicalsafety.ilo.org]

- 6. preventcancernow.ca [preventcancernow.ca]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. irp.cdn-website.com [irp.cdn-website.com]

- 11. This compound | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.who.int [cdn.who.int]

- 13. assets.nationbuilder.com [assets.nationbuilder.com]

- 14. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developmental toxicity of a commercial herbicide mixture in mice: I. Effects on embryo implantation and litter size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 4-Chloro-2-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 19. 4-chloro-2-methylphenol - ChemInfo Public [recherche.chemikalieninfo.de]

The Dawn of Selective Weed Control: A Technical History of Phenoxy Herbicides and the Rise of Mecoprop

An in-depth guide for researchers and scientists on the development, mechanism, and analysis of a pivotal class of herbicides.

The mid-20th century marked a paradigm shift in agricultural practices with the advent of synthetic phenoxy herbicides. This new class of chemical tools offered unprecedented selectivity in controlling broadleaf weeds in essential cereal crops, fundamentally altering the landscape of modern agriculture. This technical guide delves into the historical development of phenoxy herbicides, with a particular focus on Mecoprop, providing a comprehensive overview of their synthesis, mechanism of action, and the analytical methodologies used for their study.

A New Era in Weed Management: The Historical Development of Phenoxy Herbicides

The story of phenoxy herbicides begins in the 1940s, a period of intense chemical research. The foundational compounds, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were first introduced in 1946.[1] These molecules were revolutionary for their ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and fatal growth in susceptible broadleaf plants while leaving monocotyledonous crops like wheat and corn largely unharmed.[1]

Following the successful introduction of 2,4-D and MCPA, research efforts focused on developing analogues with improved properties. This led to the commercialization of compounds like this compound (also known as MCPP or 2-(4-chloro-2-methylphenoxy)propanoic acid), which was first registered in 1964.[2] this compound and its counterparts, dichlorprop (B359615) and fenoprop, are distinguished by the addition of a methyl group to the carboxylic acid side chain, which creates a chiral center.[1] It was discovered that the herbicidal activity resides almost exclusively in the (R)-isomer, now commonly referred to as this compound-P.[3]

Quantitative Overview of Key Phenoxy Herbicides

The efficacy and toxicological profiles of phenoxy herbicides have been extensively studied. The following tables summarize key quantitative data for this compound and its historically significant predecessors, 2,4-D and MCPA.

Table 1: Efficacy and Application Rates of this compound-P

| Target Weed Species | Common Name | Application Rate (ae/ha) | Efficacy Notes |

| Stellaria media | Common Chickweed | 5.5 L/ha (for seedlings) | Highly susceptible, especially when young and actively growing.[4][5] |

| 8.5 L/ha (for established plants) | |||

| Trifolium repens | White Clover | 8.5 L/ha | Susceptible.[4][5] |

| Plantago spp. | Plantain | 8.5 L/ha | Susceptible.[4][5] |

| Ranunculus spp. | Buttercup | 8.5 L/ha | Moderately susceptible.[4][5] |

ae/ha: acid equivalent per hectare. Application rates are based on a product containing 150 g a.e./L of this compound-P potassium salt and may vary depending on the specific formulation and environmental conditions.[5]

Table 2: Acute Toxicity of Selected Phenoxy Herbicides

| Herbicide | Organism | Test | LD50 (mg/kg) | Toxicity Class |

| This compound | Rat (oral) | Acute | 930 - 1210 | III - Slightly Toxic |

| Mouse (oral) | Acute | 650 | III - Slightly Toxic | |

| Bobwhite Quail (oral) | Acute | 700 | Slightly Toxic | |

| Rainbow Trout (96h) | LC50 | 124 ppm | Practically Non-toxic | |

| Bluegill Sunfish (96h) | LC50 | >100 ppm | Practically Non-toxic | |

| 2,4-D | Rat (oral) | Acute | 639 - 1646 | III - Slightly Toxic |

| Mouse (oral) | Acute | 370 | II - Moderately Toxic | |

| Mallard Duck (oral) | Acute | >1000 | Practically Non-toxic | |

| Rainbow Trout (96h) | LC50 | Varies (formulation dependent) | Highly to Practically Non-toxic | |

| MCPA | Rat (oral) | Acute | ~700-1160 | III - Slightly Toxic |

| Birds (oral) | Acute | 237-560 | Moderately to Slightly Toxic | |

| Fish (96h) | LC50 | >100 ppm | Practically Non-toxic |

Toxicity classes are based on the U.S. Environmental Protection Agency (EPA) classification system. Data compiled from various sources.[6][7][8][9]

Mechanism of Action: The Synthetic Auxin Pathway

Phenoxy herbicides exert their phytotoxic effects by acting as synthetic auxins, disrupting the normal hormonal balance that controls plant growth and development. The following diagram illustrates the key components of the auxin signaling pathway that are hijacked by these herbicides.

Caption: Synthetic auxin signaling pathway in a plant cell.

In the absence of high auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors.[10] When a synthetic auxin like this compound enters the cell, it binds to the TIR1/AFB receptor protein.[10] This binding event promotes the interaction of the TIR1/AFB receptor with the Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[10] The removal of the Aux/IAA repressor allows the ARF to activate the transcription of auxin-responsive genes, resulting in uncontrolled cell division and growth, and ultimately, the death of the susceptible plant.[10]

Experimental Protocols: Synthesis and Analysis

A thorough understanding of phenoxy herbicides necessitates detailed knowledge of their synthesis and the analytical methods for their detection.

Synthesis of this compound (2-(4-chloro-2-methylphenoxy)propanoic acid)

The industrial synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative. A general laboratory-scale synthesis can be outlined as follows:

Materials:

-

4-chloro-2-methylphenol

-

2-chloropropionic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methylphenol in toluene.

-

Add a stoichiometric amount of sodium hydroxide to the solution and stir until the formation of the sodium 4-chloro-2-methylphenoxide is complete.

-

Condensation Reaction: Add 2-chloropropionic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the this compound.

-

The crude this compound can then be collected by filtration and purified by recrystallization from an appropriate solvent.

This is a generalized procedure and specific reaction conditions such as temperature, reaction time, and purification methods may vary.

Analysis of this compound Residues in Water Samples by SPE and LC-MS/MS

The determination of trace levels of phenoxy herbicides in environmental samples is critical for monitoring and regulatory purposes. A common and highly sensitive method involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Water sample

-

Sulfuric acid

-

SPE cartridges (e.g., C18 or polymeric)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Acidify the water sample to a pH < 2 with sulfuric acid to ensure the herbicides are in their non-ionized form.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Load the acidified water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the herbicides from the cartridge with an organic solvent such as acetonitrile.

-

-

LC-MS/MS Analysis:

-

Inject the eluate into the LC-MS/MS system.

-

Separate the herbicides on a suitable C18 column using a mobile phase gradient of acetonitrile and water with formic acid.

-

Detect and quantify the herbicides using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Analysis of this compound Residues in Plant Tissues by QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural commodities.

Materials:

-

Homogenized plant tissue sample

-

Acetonitrile

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent